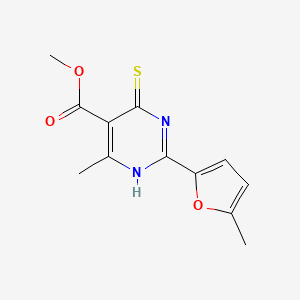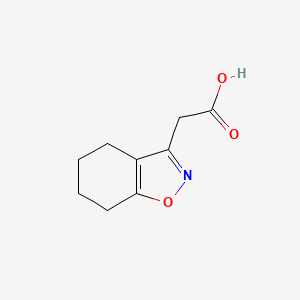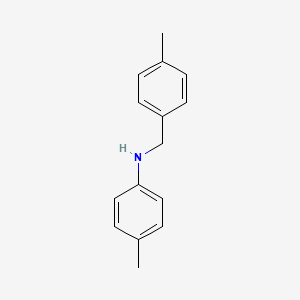![molecular formula C16H15BrFN3O3S B6613123 (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone CAS No. 1210875-09-4](/img/structure/B6613123.png)
(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone
説明
2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone, commonly known as BF-PPM, is a synthetic compound with a wide range of applications in the field of scientific research. BF-PPM is a member of the piperazine family and is a structural analog of the neurotransmitter dopamine. It is primarily used as a research tool to study the effects of dopamine on various biochemical and physiological processes. This compound has been used to study the effects of dopamine on the nervous system, cardiovascular system, and endocrine system, as well as its potential to act as a pharmacological agent.
作用機序
The mechanism of action of BF-PPM is not fully understood. It is believed to act as an agonist at dopamine receptors, which are located throughout the body. It is thought to bind to the dopamine receptors and activate the associated signaling pathways, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BF-PPM are not fully understood. However, studies have shown that it can activate the dopamine receptors, which are located throughout the body. This activation can result in various effects, including the release of neurotransmitters, the modulation of gene expression, and the regulation of various metabolic processes. In addition, BF-PPM has been shown to have a direct effect on the cardiovascular system, resulting in increased heart rate, blood pressure, and vasoconstriction.
実験室実験の利点と制限
The use of BF-PPM in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is stable at room temperature and can be stored for long periods of time. Furthermore, it is relatively easy to synthesize and can be used in a variety of experiments.
However, there are some limitations to the use of BF-PPM in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on various biochemical and physiological processes are not fully understood. Furthermore, it is not approved for clinical use and its long-term effects are not known.
将来の方向性
There are several potential future directions for the use of BF-PPM in scientific research. These include further studies into its mechanism of action, its potential to act as a pharmacological agent, and its effects on various biochemical and physiological processes. In addition, further studies are needed to determine its potential therapeutic applications and its long-term safety. Additionally, further studies are needed to explore the potential of BF-PPM to interact with other compounds and to study its potential to act as a prodrug. Finally, further studies are needed to explore the potential of BF-PPM to act as a biomarker for various diseases and conditions.
合成法
BF-PPM can be synthesized in a laboratory setting using a variety of techniques. The most commonly used method involves the reaction of pyridine with bromo-fluorobenzene in the presence of a catalytic amount of sodium hydride. This reaction produces a mixture of BF-PPM and its isomer, 2-bromo-5-chlorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone (BF-PCPM). The reaction is typically performed in aqueous solution and is typically complete in one hour.
科学的研究の応用
BF-PPM is widely used in scientific research as a tool to study the effects of dopamine on various biochemical and physiological processes. It has been used to study the effects of dopamine on the nervous system, cardiovascular system, and endocrine system. It has also been used to study the potential of dopamine to act as a pharmacological agent. In addition, BF-PPM has been used to study the effects of dopamine on the regulation of gene expression in various cell types.
特性
IUPAC Name |
(2-bromo-5-fluorophenyl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c17-15-4-3-12(18)10-14(15)16(22)20-6-8-21(9-7-20)25(23,24)13-2-1-5-19-11-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTAMIWVFWPQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)F)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149541 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210875-09-4 | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210875-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)



![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)